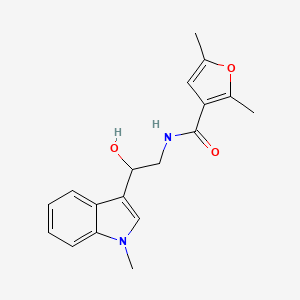

![molecular formula C11H12F3N3O3 B2360967 N-[2-Nitro-4-(Trifluoromethyl)phenyl]morpholin-4-Amine](/img/structure/B2360967.png)

N-[2-Nitro-4-(Trifluoromethyl)phenyl]morpholin-4-Amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

THS-044 has a wide range of applications in scientific research, including:

Chemistry: Used as a stabilizer for hypoxia-inducible factor 2 alpha PAS-B folded state, aiding in the study of protein-ligand interactions.

Biology: Helps in understanding the role of hypoxia-inducible factors in cellular processes.

Medicine: Potential therapeutic applications in diseases where hypoxia-inducible factor 2 plays a role, such as cancer

Industry: Utilized in the development of new drugs targeting hypoxia-inducible factors

Safety and Hazards

As with any chemical, handling “N-[2-Nitro-4-(Trifluoromethyl)phenyl]morpholin-4-Amine” requires appropriate safety measures. It’s important to wear protective gloves, eye protection, and face protection . If skin or eye irritation occurs, seek medical advice or attention . Always follow the safety guidelines provided by the manufacturer or supplier.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THS-044 involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with morpholine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves:

Starting Materials: 2-nitro-4-(trifluoromethyl)aniline and morpholine.

Reaction Conditions: The reaction is carried out in a suitable solvent, often under reflux conditions, to facilitate the formation of N-[2-Nitro-4-(Trifluoromethyl)phenyl]morpholin-4-Amine.

Industrial Production Methods

Industrial production of THS-044 follows similar synthetic routes but on a larger scale. The process involves:

Scaling Up: Using larger quantities of starting materials and solvents.

Optimization: Optimizing reaction conditions to maximize yield and purity.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

THS-044 undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.

Major Products

Reduction: The major product is N-[2-Amino-4-(Trifluoromethyl)phenyl]morpholin-4-Amine.

Substitution: Depending on the nucleophile, various substituted products can be formed.

Mechanism of Action

THS-044 exerts its effects by binding to the hypoxia-inducible factor 2 alpha PAS-B domain. This binding stabilizes the folded state of the protein, preventing its degradation. The molecular targets include the hypoxia-inducible factor 2 alpha protein, and the pathways involved are those regulating hypoxia-inducible factor 2 activity .

Comparison with Similar Compounds

Similar Compounds

BAY 87-2243: Another hypoxia-inducible factor inhibitor.

Acetylarenobufagin: A steroidal hypoxia-inducible factor-1 modulator.

ENMD-1198: A 2-methoxyestradiol analog with antiproliferative activity.

Uniqueness of THS-044

THS-044 is unique in its specific binding and stabilization of the hypoxia-inducible factor 2 alpha PAS-B domain. This specificity makes it a valuable tool in studying hypoxia-inducible factor 2-related pathways and developing targeted therapies .

Properties

IUPAC Name |

N-[2-nitro-4-(trifluoromethyl)phenyl]morpholin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3O3/c12-11(13,14)8-1-2-9(10(7-8)17(18)19)15-16-3-5-20-6-4-16/h1-2,7,15H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPDNGHJBHPAKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2360888.png)

![(2-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2360889.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2360893.png)

![4-[(6-Fluoropyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2360894.png)

![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2360895.png)

![2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2360897.png)

![1'-(4-(trifluoromethoxy)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2360900.png)

![3-(4-methoxyphenyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2360901.png)

![1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B2360903.png)